molecular formula C20H17NO6 B3037905 13-Hydroxyoxyberberine CAS No. 66408-27-3

13-Hydroxyoxyberberine

Cat. No.: B3037905
CAS No.: 66408-27-3
M. Wt: 367.4 g/mol
InChI Key: JRMLNJLPAKIDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Natural Product-Derived Chemical Probes in Biological Research

Natural products have been a cornerstone of medicine for millennia, with early uses in traditional and folk remedies forming the basis for many early medicines. nih.govresearchgate.net The scientific investigation into these natural sources began in earnest in the 19th century, with milestones such as the isolation of morphine from the opium poppy in 1817. nih.govnih.gov The discovery and subsequent commercialization of penicillin from the fungus Penicillium notatum in the 1940s marked a pivotal moment, catalyzing significant efforts in drug discovery. nih.govnih.gov

Historically, a vast number of bioactive secondary metabolites have been discovered from both terrestrial and marine organisms. nih.gov These compounds, often characterized by significant structural and chemical diversity, have been an invaluable source of new drugs. scirp.org It is estimated that around 40% of modern therapeutic agents are derived either directly from a natural source or are synthetic analogues based on natural product structures. nih.govscirp.org

In contemporary science, natural products are not only valued as potential therapeutics but also as "chemical probes"—small molecules that enable the detailed exploration of biological systems. nih.gov These probes can be used to dissect complex biological processes, exert temporal control over biochemical pathways, and identify novel therapeutic targets. nih.gov The inherent ability of many natural products to interact with high affinity and selectivity with biological targets makes them particularly powerful tools in chemical biology research. nih.govchemrxiv.org Despite a dip in interest during the 1980s and 1990s with the rise of combinatorial chemistry, challenges in identifying new drug candidates have led to a renewed focus on natural product-based discovery. nih.govscirp.org

Rationale for Investigating 13-Hydroxyoxyberberine within Contemporary Chemical Biology

The investigation into this compound stems from the extensive research into its parent compound, berberine (B55584). Berberine is a well-known isoquinoline (B145761) alkaloid isolated from various plants, including those of the Berberis genus, and has a long history of use in traditional Chinese and Ayurvedic medicine. sibran.ruscielo.brarabjchem.org Modern research has confirmed that berberine possesses a wide spectrum of pharmacological activities. acs.org

However, the clinical application of berberine is often hampered by certain properties, such as low aqueous solubility and poor absorption, which lead to low bioavailability. scielo.br A proven strategy to overcome such limitations and enhance biological activity is the chemical modification of a known lead compound. mdpi.com Systematic structural modifications of the berberine scaffold, particularly at the C-8, C-9, and C-13 positions, have been shown to be an effective method for altering its biological activities and improving efficacy. scielo.br

This strategy of derivatization is central to the rationale for investigating this compound. mdpi.com As a derivative, it represents an effort to explore how specific structural changes to the berberine core can modulate its interaction with biological targets and improve its pharmacological profile. scielo.br The study of such derivatives is crucial in contemporary chemical biology for expanding the chemical space around a known bioactive natural product and for developing potentially more potent and specific chemical probes or therapeutic leads. chemrxiv.orgchemrxiv.org For instance, berberine has been shown to enhance the chemosensitivity of cancer cells to certain drugs, and its derivatization could further augment this effect. mdpi.com

Conceptual Frameworks Guiding Mechanistic Studies of Novel Chemical Entities

The investigation of novel chemical entities like this compound is guided by specific conceptual frameworks that help structure the research and interpret findings. These frameworks are constructed by researchers and are informed by existing literature, theories, and experimental observations. lifescied.org Unlike established theories, conceptual frameworks can be more mechanistic, malleable, and may include emergent ideas to articulate the phenomenon being studied. lifescied.org

One such framework is chemical systems thinking , which encourages viewing chemical entities as complex systems. acs.org This approach involves analyzing their structural characteristics, dynamics, and emergent properties, while also considering their interactions with their environment. acs.org For a novel compound, this means not just characterizing its structure but understanding how that structure influences its behavior in a complex biological system.

Another key conceptual framework is the exploration of chemical space . chemrxiv.org This concept addresses the diversity of molecules and is a cornerstone of chemoinformatics. chemrxiv.org The systematic, rather than uneven, exploration of chemical space can be guided by frameworks that help analyze and plan synthetic approaches to diverse, lead-like molecular scaffolds. rsc.org By synthesizing and studying derivatives like this compound, researchers are effectively navigating the chemical space around the parent berberine molecule to identify structures with optimized properties. chemrxiv.org

Furthermore, novel conceptual frameworks for understanding the interaction between small molecules and their biological targets are emerging. One such concept is the protein meta-structure . nih.gov This framework views a protein not just as a static 3D structure but as a complex network of interacting residues. nih.gov Understanding how a novel ligand like this compound might affect this intricate network offers deeper insights into its mechanism of action beyond simple binding affinity. nih.gov These frameworks provide a structured approach to move from primary chemical structure to a functional understanding of a novel compound in a biological context.

Detailed Research Findings

Research into this compound, a derivative of berberine, has explored its potential as an anti-inflammatory agent. A study utilizing network pharmacology, molecular docking, and molecular dynamics simulations identified it as a potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. researchgate.netbiointerfaceresearch.com

Predicted Bioactivity and Pharmacokinetics of this compound

ParameterPredicted Value/PropertySignificance
Binding Energy (COX-1)-42.08 kcal/molIndicates strong potential binding and inhibition of the COX-1 enzyme. researchgate.netbiointerfaceresearch.com
Binding Energy (COX-2)-37.58 kcal/molIndicates strong potential binding and inhibition of the COX-2 enzyme. researchgate.netbiointerfaceresearch.com
Human Intestinal Absorption97.87%Predicts high absorption from the intestine into the bloodstream. researchgate.netbiointerfaceresearch.com
Caco-2 Permeability1.073Suggests good permeability across the intestinal cell barrier. researchgate.netbiointerfaceresearch.com
MetabolismPredicted to be a substrate for cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP2C9).Indicates pathways for how the compound is broken down in the body. researchgate.netbiointerfaceresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

21-hydroxy-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-13-4-3-11-16(19(13)25-2)20(23)21-6-5-10-7-14-15(27-9-26-14)8-12(10)17(21)18(11)22/h3-4,7-8,22H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMLNJLPAKIDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Biosynthetic Pathways of 13 Hydroxyoxyberberine and Its Analogues for Research Applications

Elucidation of Potential Biosynthetic Routes to 13-Hydroxyoxyberberine-Type Alkaloids

The biosynthesis of this compound, a member of the protoberberine alkaloid family, is a complex process built upon the well-established benzylisoquinoline alkaloid (BIA) pathway. frontiersin.org While the complete pathway to this specific compound is not fully elucidated in all organisms, key enzymatic steps and intermediates have been identified through studies of related alkaloids in various plant species and metabolic analysis in other biological systems.

Enzymatic Catalysis and Intermediate Identification in Natural Systems

The journey to protoberberine alkaloids begins with the amino acid L-tyrosine. muni.cz Through a series of enzymatic reactions, tyrosine is converted to the central BIA intermediate, (S)-reticuline. A pivotal step in forming the characteristic tetracyclic protoberberine core is the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine (B55584) bridge enzyme (BBE). frontiersin.org (S)-scoulerine serves as a crucial branch-point intermediate for a vast array of protoberberine alkaloids.

From (S)-scoulerine, the pathway to a 13-hydroxyprotoberberine involves several key enzymatic transformations, primarily catalyzed by O-methyltransferases (OMTs) and cytochrome P450 (CYP450) monooxygenases. The formation of 13-hydroxyprotoberberines, such as ophiocarpine, has been observed in plant cell suspension cultures of Corydalis species, which are capable of the 13-hydroxylation of tetrahydroberberine. muni.cz The stereochemistry of these 13-hydroxyprotoberberines has been a subject of detailed study. acs.org

The final steps to this compound involve oxidation. In humans and mice, the metabolism of berberine is mediated by hepatic cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, which can produce various metabolites, including demethylated and hydroxylated products. medicinacomplementar.com.brtandfonline.comspringermedizin.denih.gov This suggests that specific CYP450 enzymes are responsible for the hydroxylation step. Furthermore, research into the biosynthesis of noscapine, which also derives from protoberberines, has identified specific CYP82 family enzymes responsible for hydroxylations at the C1 and C13 positions, pointing to a potential class of enzymes for this conversion in plants. nih.govresearchgate.net The subsequent oxidation of a 13-hydroxyberberine to the corresponding oxyberberine (B1678073) is the final stage.

Table 1: Key Enzymes in Protoberberine Biosynthesis and Metabolism
EnzymeEnzyme ClassReaction CatalyzedKey Intermediate/ProductSource/Reference
Berberine Bridge Enzyme (BBE)Flavin-dependent oxidaseOxidative cyclization of the N-methyl group of (S)-reticuline(S)-Scoulerine frontiersin.org
(S)-scoulerine 9-O-methyltransferase (SOMT)O-methyltransferaseMethylation of (S)-scoulerine(S)-tetrahydrocolumbamine springermedizin.de
Canadine Synthase (CAS)Cytochrome P450 (CYP719A)Formation of a methylenedioxy bridge(S)-canadine nih.gov
CYP82Y1 / CYP82X2Cytochrome P450Regiospecific hydroxylation (C1 and C13) of protoberberine precursors1-hydroxy and 13-hydroxy protoberberines nih.govresearchgate.net
CYP2D6, CYP1A2, CYP3A4Cytochrome P450 (Human)Metabolism (demethylation, hydroxylation) of berberineBerberine metabolites (e.g., thalifendine, berberrubine) medicinacomplementar.com.brspringermedizin.de

Genetic and Metabolic Engineering Approaches for Biosynthetic Research

The elucidation of biosynthetic pathways is greatly accelerated by genetic and metabolic engineering techniques. The heterologous expression of plant biosynthetic genes in microbial hosts like Saccharomyces cerevisiae (yeast) has emerged as a powerful strategy for producing and studying complex plant natural products, including protoberberine alkaloids.

Researchers have successfully engineered yeast to produce key protoberberine intermediates by introducing multiple genes from the plant pathway. frontiersin.org This typically involves expressing a core set of enzymes such as BBE, OMTs, and CYP450s along with their essential redox partners. Such engineered microbial platforms offer a controlled environment to:

Functionally characterize novel enzymes: Candidate genes, such as those predicted to be C13-hydroxylases, can be co-expressed with genes for precursor synthesis to confirm their catalytic activity.

Identify pathway intermediates: By analyzing the metabolites produced by engineered strains, previously unknown or transient intermediates can be captured and identified.

Optimize production: Engineering strategies can improve the flux through the pathway, enabling the scalable production of specific alkaloids for further research.

While the de novo production of this compound in a microbial host has not been explicitly reported, the existing platforms for berberine synthesis provide a clear roadmap. The primary challenge remains the identification and functional expression of the specific hydroxylase and oxidase enzymes that catalyze the final steps to this compound.

Chemical Synthesis Methodologies for this compound

Chemical synthesis provides an indispensable alternative to isolation from natural sources, allowing for the production of this compound and its analogues with high purity and the potential for structural modification.

Total Synthesis Strategies and Stereochemical Control

The total synthesis of the protoberberine scaffold has been achieved through various methodologies. Classic approaches often rely on the construction of the isoquinoline (B145761) core via reactions like the Bischler-Napieralski or Pictet-Spengler reactions. More contemporary strategies offer greater efficiency and modularity. For instance, palladium-catalyzed enolate arylation has been used to concisely form the isoquinoline core, a method that also allows for the regioselective introduction of substituents at the C13 position. nih.gov Another advanced approach involves an oxidative Rh(III)-catalyzed C–H functionalization coupled with an anionic aza-6π-electrocyclization to furnish the tetracyclic core. acs.orgnih.gov

A key challenge in the synthesis of related compounds is controlling the stereochemistry at the C13 position, especially for reduced tetrahydroprotoberberine analogues. Chemoenzymatic cascades have been developed that use stereoselective enzymes, like Pictet-Spenglerases, to set the initial stereocenters, which then guide the stereochemistry of subsequent chemical reactions. ucl.ac.uk

For this compound specifically, the synthesis would culminate in the introduction of the C13-functionalities. A biomimetic photo-oxygenation of berberine has been shown to produce 8-methoxyberberinephenolbetaine, which can be subsequently converted to (±)-ophiocarpine, a 13-hydroxyprotoberberine. clockss.org This highlights a viable route for the crucial oxidation and hydroxylation steps at the final stage of a total synthesis.

Semi-Synthetic Derivatization from Precursor Molecules for Research Probes

Semi-synthesis, starting from readily available natural alkaloids like berberine, is a highly effective strategy for producing derivatives for research purposes. The C13 position of the berberine scaffold is a common site for modification. scielo.brnih.gov

The synthesis of research probes often requires the introduction of specific functional groups for detection or to study molecular interactions. For example, fluorescent berberine derivatives can be synthesized to act as probes for DNA G-quadruplexes. plos.org Another application is the creation of di-berberine conjugates linked by alkyl chains of varying lengths. nih.gov These molecules have been synthesized to serve as chemical probes to investigate the function and inhibition of bacterial efflux pumps like MexXY-OprM in Pseudomonas aeruginosa. nih.gov The synthesis often starts with berberine or its pyrolysis product, berberrubine (B190655), which facilitates substitution at the C9 or C13 positions. scielo.brnih.gov These semi-synthetic approaches provide valuable tools for chemical biology and drug discovery research.

Design and Synthesis of Novel this compound Derivatives and Structural Analogues

The design and synthesis of novel derivatives based on the this compound scaffold are driven by the search for compounds with improved or novel biological activities. Structure-activity relationship (SAR) studies have shown that modifications, particularly at the C9 and C13 positions, can significantly influence the pharmacological profile of berberine-type alkaloids. scielo.brmdpi.com

A wide array of 13-substituted berberine derivatives has been synthesized and evaluated. These include analogues with various substituents designed to modulate properties like lipophilicity, steric bulk, and electronic character.

Table 2: Examples of Synthesized 13-Substituted Berberine Analogues
Substituent at C13Synthetic StrategyRationale/Targeted ActivitySource/Reference
Arylalkyl / Substituted Benzyl (B1604629)Reaction of dihydroberberine (B31643) with aldehydes or benzyl halidesEnhanced antifungal and anticancer activity scielo.brnih.gov
Long-chain Alkyl (e.g., dodecyl)Alkylation of 13-hydroxyberberine or reaction of dihydroberberine with aldehydesIncreased lipophilicity to improve cell penetration and photocytotoxicity mdpi.comnih.gov
Vinyl groups with electron-withdrawing substituentsCondensation reactions on the berberine coreIncreased antibacterial activity researchgate.net
(2,6-difluoro)-benzyl (on an 8-oxo-berberine core)Introduction of benzyl group followed by oxidationInhibition of Zika Virus NS2B-NS3 protease semanticscholar.org
Acetic AcidMulti-step synthesis from berberineNovel antimicrobial agents mdpi.com

These synthetic efforts demonstrate that the protoberberine scaffold is a versatile template for medicinal chemistry. By strategically introducing different functional groups at the C13 position, researchers can fine-tune the molecule's properties to target specific biological pathways or overcome challenges like microbial resistance. The synthesis of these analogues typically involves multi-step procedures starting from berberine, utilizing its reactivity to build molecular complexity and diversity. mdpi.comnih.govmdpi.com

Rational Design Principles for Modulating Biological Activity

The rational design of this compound analogues is predicated on establishing robust structure-activity relationships (SAR). The berberine core offers several positions for chemical modification, with the C-8, C-9, and C-13 positions being particularly amenable to functionalization. researchgate.netscielo.br Systematic alterations at these sites have been shown to significantly impact the biological profile of the resulting derivatives. researchgate.net

The introduction of a hydroxyl group at the C-13 position, as in this compound, is a key modification. This is often achieved through the synthesis of 13-substituted berberine derivatives. sci-hub.semdpi.com For instance, a common strategy involves the initial conversion of berberine to an enamine intermediate, which then allows for the introduction of various substituents at the C-13 position. scielo.br The nature of the substituent at C-13 can dramatically influence the compound's properties. For example, the introduction of arylalkyl groups at this position has been shown to yield derivatives with potent anticancer activity, inducing cell cycle arrest and apoptosis in colon cancer cell lines. scielo.br

The design principles often focus on modulating the lipophilicity and steric bulk of the molecule to improve cell permeability and target engagement. frontiersin.org For example, the synthesis of 13-phenylalkyl analogs of berberine has been explored to enhance their binding to nucleic acid triplexes. frontiersin.org The addition of different functional groups can also introduce new mechanisms of action. For example, the incorporation of a trifluoromethyl benzyl group at the C-13 position has been investigated for its potential to inhibit BRAF, a protein implicated in certain cancers. scielo.br

Table 1: Examples of 13-Substituted Berberine Analogues and their Reported Biological Activities

Compound NameSubstituent at C-13Reported Biological ActivityReference
13-Arylalkyl berberine derivativesVarious arylalkyl groupsAnticancer (colon cancer) scielo.br
13-Phenylalkyl berberine analoguesPhenylalkyl groupsBinding to nucleic acid triplexes frontiersin.org
13-(Trifluoromethyl)benzyl berberineTrifluoromethyl benzyl groupPotential BRAF inhibition scielo.br
13-Benzyl berberine derivativesBenzyl groupAntitubercular scielo.br
13-Allyl berberine derivativesAllyl groupAntitubercular scielo.br

Synthesis of Bioconjugates and Pro-Compounds for in vitro and in vivo Research Studies

To further probe the biological functions and therapeutic potential of this compound and its analogues, the synthesis of bioconjugates and pro-compounds is a critical area of research. These modified molecules can serve as valuable tools for studying mechanisms of action, improving pharmacokinetic properties, and enabling targeted delivery.

Bioconjugates involve the covalent attachment of the berberine analogue to another chemical entity, such as a fluorescent dye, a targeting moiety, or a polymer. For instance, the inherent fluorescence of the berberine scaffold can be exploited, but conjugation to other fluorophores can offer different spectral properties for imaging studies. While specific bioconjugates of this compound are not extensively documented, the principles of conjugation are well-established for the parent berberine molecule. These strategies can be readily adapted. For example, berberine has been conjugated to linoleic acid to enhance its cell membrane permeability and antitumor activity. This approach, connecting the alkaloid to a lipophilic molecule, could be applied to this compound to improve its bioavailability.

Pro-compounds , or prodrugs, are inactive or less active derivatives that are converted into the active form in vivo through metabolic processes. This strategy can be employed to overcome challenges such as poor solubility or rapid metabolism. For this compound, the hydroxyl group at the C-13 position provides a convenient handle for creating ester or ether linkages to form pro-compounds. These linkages can be designed to be cleaved by specific enzymes present in target tissues, leading to a localized release of the active drug. While specific pro-compounds of this compound are not detailed in the available literature, the synthesis of various ester and ether derivatives of berberine at other positions, such as C-9, demonstrates the feasibility of this approach. frontiersin.org

Combinatorial Approaches for Library Generation of this compound Scaffolds

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, facilitating the exploration of a wide chemical space to identify molecules with optimized properties. While high-throughput screening and combinatorial chemistry have become staples in modern drug discovery, their application to complex natural products like berberine presents unique challenges. scielo.br

Despite these challenges, combinatorial approaches have been successfully applied to the berberine scaffold. The functionalization at the C-13 position is particularly amenable to combinatorial synthesis. scielo.br By employing a common intermediate, such as the 8-acetonyl derivative of berberine, a diverse range of substituents can be introduced at the C-13 position through various chemical reactions. sci-hub.se This allows for the creation of a library of 13-substituted analogues with varying electronic and steric properties.

For example, a library of 13-substituted berberine derivatives can be generated by reacting the 8-acetonyl intermediate with a collection of different aldehydes or other electrophiles. This approach has been used to synthesize series of derivatives for screening against various biological targets. While a specific combinatorial library of this compound itself has not been described, the existing methodologies for creating 13-substituted berberine libraries provide a clear blueprint for how such a library could be constructed. scielo.brscielo.br The resulting library of this compound analogues could then be screened in high-throughput assays to identify lead compounds for further development.

Molecular and Subcellular Mechanisms of Action of 13 Hydroxyoxyberberine

Interactions with Specific Biomolecular Targets

The biological activities of 13-Hydroxyoxyberberine and its analogs are rooted in their interactions with a variety of molecular targets, including enzymes, nucleic acids, and other proteins.

Enzyme Inhibition and Activation Kinetics

While specific kinetic data such as IC₅₀ or Kᵢ values for this compound are not extensively documented in publicly available literature, computational and experimental studies on related compounds provide significant insights into its potential as an enzyme inhibitor.

A molecular docking study identified a compound with a molecular weight and formula corresponding to this compound as a high-potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net The in silico analysis predicted strong binding affinities, with free binding energies of -42.08 kcal/mol for COX-1 and -37.58 kcal/mol for COX-2. researchgate.net

Experimental studies on other 13-alkyl-substituted berberine (B55584) alkaloids have substantiated the anti-inflammatory potential of this class of compounds. These derivatives have been shown to inhibit the expression of key inflammatory enzymes and cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells. emerginginvestigators.org This suggests that substitution at the C-13 position of the berberine core is a viable strategy for developing anti-inflammatory agents that target enzymes in the inflammatory cascade. emerginginvestigators.org

Table 1: Effect of 13-Alkyl-Substituted Berberine Derivatives on Enzyme and Cytokine Expression

CompoundTarget Enzyme/CytokineEffectCell ModelSource
13-Alkyl-Substituted BerberinesCOX-II ExpressionInhibitionLPS-stimulated macrophages emerginginvestigators.org
13-Alkyl-Substituted BerberinesiNOS ExpressionInhibitionLPS-stimulated macrophages emerginginvestigators.org
13-Alkyl-Substituted BerberinesTNF-α ProductionInhibitionLPS-stimulated macrophages emerginginvestigators.org
13-Alkyl-Substituted BerberinesIL-12 ProductionInhibitionLPS-stimulated macrophages emerginginvestigators.org

Receptor Binding Affinity and Functional Agonism/Antagonism Studies

Currently, there is a lack of specific research in the public domain detailing the receptor binding affinity or any functional agonist or antagonist activities of this compound. While molecular docking studies have predicted interactions between the related compound oxyberberine (B1678073) and receptors such as EGFR, these are computational predictions and have not been validated by experimental binding assays with determined dissociation constants (Kd). nih.gov

Nucleic Acid Intercalation and Conformational Perturbations

A significant body of research demonstrates that the berberine scaffold is a potent DNA-binding agent, and modifications at the C-13 position can substantially enhance this activity. frontiersin.orgnih.gov Studies on various 13-substituted berberine derivatives reveal that they bind with high affinity to non-canonical DNA structures, particularly G-quadruplexes (G4) found in telomeres and oncogene promoter regions. beilstein-journals.orgtandfonline.comnih.gov This interaction is primarily through a mode of terminal stacking on the G-quartet. frontiersin.orgbeilstein-journals.org

The binding affinity is influenced by the nature of the substituent at the C-13 position. For instance, the introduction of phenylalkyl groups at this position was found to considerably enhance DNA binding compared to the parent berberine molecule. acs.org The binding of these derivatives can induce conformational changes in the DNA structure and lead to its stabilization. beilstein-journals.orgacs.org This ability to stabilize G-quadruplex DNA structures is believed to interfere with key biological processes, such as telomerase activity, contributing to the anticancer effects of these compounds. jst.go.jp

Table 2: DNA Binding Affinities of 13-Substituted Berberine Derivatives

Derivative TypeDNA TargetBinding Constant (Kb)Key FindingSource
10-O-Aryl-Substituted BerberineG-Quadruplex DNA5–9 × 105 M−1Higher affinity for G4-DNA vs. ct-DNA. beilstein-journals.org
10-O-Aryl-Substituted Berberinect-DNA3–5 × 104 M−1Intercalative binding mode. beilstein-journals.org
13-Phenylalkyl Berberinect-DNA~106 M−1Binding affinity varies with alkyl chain length. acs.org
13-[3-(1-piperidino) propyl] BerberineG-Quadruplex DNANot specifiedShows good selectivity for G4-DNA over duplex DNA. nih.gov

Protein-Protein Interaction Modulation and Complex Formation

The ability of berberine derivatives to modulate protein-protein interactions (PPIs) is an emerging area of research. While direct evidence for this compound is not available, studies on related compounds suggest this as a plausible mechanism of action. For example, a berberine derivative, Sysu-00692, was found to bind to the protein POT1 (Protection of Telomeres 1). nih.gov This interaction interferes with the binding between POT1 and telomeric DNA, affecting telomere function in cancer cells. nih.gov

Furthermore, other berberine derivatives have been shown to inhibit the bacterial cytokinesis protein FtsZ, a highly conserved protein essential for cell division in bacteria. scielo.bruniba.it The derivatives were found to impair the ability of FtsZ to polymerize, suggesting a disruption of FtsZ-FtsZ protein interactions necessary for forming the Z-ring. uniba.it These findings indicate that the berberine scaffold can serve as a basis for developing modulators of crucial protein-protein interactions.

Ion Channel Regulation and Membrane Permeability Alterations

Pharmacokinetic predictions for this compound suggest it has high Caco-2 permeability, indicating good potential for intestinal absorption. researchgate.net Experimental studies on berberine and its derivatives have confirmed their ability to modulate the activity of various ion channels. Berberine itself has demonstrated inhibitory effects on both potassium (IK) and calcium (ICRAC) currents in isolated rat hepatocytes. wjgnet.com

More specifically, dihydroberberine (B31643), a hydrogenated derivative, has been shown to inhibit the human ether-a-go-go-related gene (hERG) potassium channel. plos.org This inhibition occurs through direct binding to the aromatic residues Tyr652 and Phe656 within the channel pore. plos.org Additionally, the derivative was found to disrupt the forward trafficking of hERG channels to the plasma membrane by impairing channel folding and enhancing the degradation of mature channels. plos.org These actions on ion channels contribute to the diverse pharmacological profile of the berberine family of compounds. nih.govebi.ac.uk

Modulation of Intracellular Signaling Networks by this compound

This compound and its parent compound, oxyberberine, have been shown to modulate several critical intracellular signaling pathways, particularly those involved in antioxidant defense, inflammation, and cell growth.

One of the most significant pathways identified is the Keap1/Nrf2 signaling cascade. An herbal pair (AR/PCC) containing this compound was shown to activate this antioxidant pathway in the vertebral bodies of diabetic rats. nih.gov The treatment led to an upregulation of the antioxidant response protein Nrf2 while decreasing its negative regulator, Keap1. nih.govresearchgate.net This activation of the Nrf2/Keap1 pathway is proposed as the mechanism by which the herbal preparation inhibits osteoblast pyroptosis. nih.govbiossantibodies.com

Oxyberberine has been identified as an agonist of heme oxygenase-1 (HO-1), a key cytoprotective enzyme downstream of Nrf2. medchemexpress.com Its mechanism involves the regulation of the PI3K/Akt/AMPK signaling pathway. medchemexpress.com In insulin-resistant HepG2 cells, oxyberberine was shown to upregulate the phosphorylation of Akt and GSK-3β. medchemexpress.com In a separate study on liver cancer cells, oxyberberine was found to sensitize cells to sorafenib (B1663141) by inhibiting the NOTCH1-USP7-c-Myc pathway. nih.gov

Furthermore, a specific berberine derivative, designated compound 13, has been identified as a potent promoter of osteoblast differentiation through the activation of Akt and Protein Kinase C (PKC) signaling pathways. mdpi.com Network pharmacology analyses of extracts from Arcangelisia flava, which are rich in oxyberberine, have predicted interactions with numerous genes and signaling pathways related to cancer, including the PI3K/Akt pathway. nih.govwaocp.org

Table 3: Summary of Signaling Pathways Modulated by this compound and Related Compounds

Compound/ExtractSignaling PathwayObserved EffectModel SystemSource
AR/PCC Herb Pair (contains this compound)Nrf2/Keap1Activation (Increased Nrf2, Decreased Keap1)Diabetic Rat Vertebral Bodies nih.gov
OxyberberinePI3K/Akt/AMPKActivation (Increased p-Akt)Insulin-resistant HepG2 cells medchemexpress.com
OxyberberineNF-κBInhibitionNot specified medchemexpress.com
OxyberberineNOTCH1-USP7-c-MycInhibitionLiver Cancer Cells nih.gov
Berberine Derivative (Compound 13)Akt and PKCActivationC2C12 cells mdpi.com

Regulation of Kinase Cascades (e.g., MAPK, PI3K/Akt, AMPK pathways)

The regulatory effects of this compound on critical kinase signaling pathways are fundamental to its cellular activity. Evidence suggests that, like its parent compound berberine, this compound can modulate pathways that are central to cell survival, proliferation, and metabolic homeostasis.

PI3K/Akt Pathway: Research indicates that this compound is implicated in the induction of apoptosis through the inhibition of the PI3K/Akt signaling pathway. targetmol.com The PI3K/Akt pathway is a critical pro-survival cascade that, when activated, phosphorylates numerous downstream targets to inhibit apoptosis and promote cell growth. By suppressing this pathway, this compound likely shifts the cellular balance towards apoptosis.

AMPK Pathway: While direct studies on this compound are limited, its structural relative, 13-ethylberberine, has been shown to activate AMP-activated protein kinase (AMPK). nih.gov AMPK acts as a master sensor of cellular energy status. affbiotech.com Its activation typically inhibits anabolic (energy-consuming) processes and stimulates catabolic (energy-producing) pathways to restore cellular energy balance. affbiotech.com The parent compound, berberine, is also a well-documented AMPK activator. nih.gov This suggests that this compound may share this ability to influence cellular metabolism and energy homeostasis through AMPK modulation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. The berberine derivative 13-ethylberberine has been observed to increase the phosphorylation of p38 MAPK, with AMPK acting as an upstream regulator. nih.gov Given that the parent alkaloid, berberine, also modulates MAPK signaling, it is plausible that this compound exerts some of its effects through this cascade, potentially influencing inflammatory responses and cell fate decisions. nih.gov

Table 1: Summary of Kinase Cascade Regulation by this compound and Related Compounds

Kinase Pathway Compound Observed Effect Potential Implication Reference(s)
PI3K/Akt This compound Inhibition Pro-apoptotic targetmol.com
AMPK 13-Ethylberberine (derivative) Activation / Phosphorylation Regulation of energy homeostasis, anti-inflammatory nih.gov
MAPK (p38) 13-Ethylberberine (derivative) Activation / Phosphorylation Modulation of inflammation and stress responses nih.gov

Control of Transcription Factor Activity and Gene Expression Profiles (e.g., NF-κB, Nrf2)

This compound influences cellular function by modulating the activity of key transcription factors, thereby altering gene expression profiles related to stress response and inflammation.

Nrf2: this compound has been identified as a potential active component in a traditional herbal formulation that protects against osteoporosis by activating the Nrf2/Keap1 pathway. nih.gov Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, thereby defending the cell against oxidative damage and apoptosis. nih.gov The activation of this pathway suggests a cytoprotective and anti-inflammatory role for this compound.

NF-κB: While direct evidence for this compound is pending, related compounds strongly suggest a potential for interaction with the NF-κB pathway. The derivative 13-ethylberberine was shown to inhibit Nuclear Factor-κB (NF-κB) in lipopolysaccharide-activated macrophage cells. nih.gov NF-κB is a pivotal transcription factor in the inflammatory process, and its inhibition is a key mechanism for controlling inflammation. This aligns with findings that other components within herbal mixtures containing this compound also suppress NF-κB signaling. nih.gov

Table 2: Regulation of Transcription Factor Activity by this compound and Related Compounds

Transcription Factor Compound Observed Effect Potential Implication Reference(s)
Nrf2 This compound Activation (as part of a mixture) Antioxidant response, cytoprotection nih.gov
NF-κB 13-Ethylberberine (derivative) Inhibition Anti-inflammatory nih.gov

Dynamics of Second Messenger Systems (e.g., cAMP, Ca2+, NO)

The influence of this compound on second messenger systems appears to be linked to its effects on broader signaling pathways.

Ca2+: Research on a multi-compound extract containing this compound noted a reduction in intracellular calcium concentrations at higher doses. Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes. Furthermore, some upstream kinases that activate AMPK, a potential target of this compound, are calcium-dependent (e.g., CaMKKβ), suggesting a potential indirect regulatory role for the compound in calcium-mediated signaling. mdpi.com

NO: A derivative, 13-ethylberberine, was found to decrease the levels of inducible nitric oxide synthase (iNOS) protein. nih.gov iNOS is responsible for producing large quantities of nitric oxide (NO), a signaling molecule that plays a dual role in physiology and pathology. In the context of inflammation, high levels of NO produced by iNOS can be cytotoxic. Therefore, the reduction of iNOS suggests an anti-inflammatory mechanism. nih.gov

cAMP: Currently, there is no direct scientific evidence linking this compound to the modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways.

Post-Translational Modification Profiles (e.g., phosphorylation, acetylation, ubiquitination)

The primary post-translational modification associated with this compound's mechanism of action is phosphorylation, which is intrinsically linked to its regulation of kinase cascades.

Phosphorylation: A network pharmacology analysis has implicated this compound in the regulation of peptidyl-serine phosphorylation. biointerfaceresearch.com This is consistent with its role in modulating kinase pathways such as PI3K/Akt and potentially MAPK and AMPK. targetmol.comnih.gov Kinases function by phosphorylating specific serine, threonine, or tyrosine residues on target proteins, thereby altering their activity, localization, or stability. The observed increase in the phosphorylation of AMPK and p38 MAPK by a berberine derivative highlights this as a key mechanism. nih.gov

Acetylation and Ubiquitination: There is currently a lack of specific research detailing the effects of this compound on protein acetylation or ubiquitination profiles.

Impact on Key Cellular Processes in vitro

The modulation of the aforementioned signaling pathways by this compound culminates in significant effects on fundamental cellular processes, particularly cell cycle and programmed cell death.

Cell Cycle Progression and Checkpoint Control

While direct studies detailing the specific effects of this compound on cell cycle phases and checkpoints are not widely available, its known molecular targets allow for informed hypotheses. The inhibition of the PI3K/Akt pathway is strongly linked to cell cycle arrest. targetmol.com Akt promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors. Therefore, by inhibiting Akt, this compound could potentially lead to the arrest of the cell cycle, preventing cellular proliferation. This is supported by evidence from other berberine derivatives that have been shown to regulate the cell cycle. nih.gov

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy, Necroptosis)

Apoptosis: There is direct evidence that this compound contributes to the induction of apoptosis. targetmol.comclementiabiotech.com This effect is mechanistically linked to its ability to inhibit the pro-survival PI3K/Akt signaling cascade. targetmol.com The suppression of this pathway is a well-established mechanism for triggering the intrinsic apoptotic pathway.

Autophagy: Product catalogs for chemical suppliers list this compound in the context of autophagy research, suggesting it may be used to study this process. targetmol.comtargetmol.cn Autophagy is a catabolic "self-eating" process that degrades cellular components to maintain homeostasis and can be a pro-survival or pro-death mechanism depending on the context. However, specific studies confirming a direct modulatory role of this compound on autophagy are currently lacking.

Necroptosis: Necroptosis is a form of regulated, caspase-independent necrotic cell death that is highly inflammatory. nih.gov At present, there is no available scientific literature that investigates or establishes a link between this compound and the necroptosis pathway.

Mitochondrial Bioenergetics and Oxidative Phosphorylation

There is currently a lack of specific research investigating the direct effects of this compound on mitochondrial bioenergetics and oxidative phosphorylation (OXPHOS). Mitochondria are essential organelles for cellular energy production through the process of OXPHOS, which involves the electron transport chain (ETC) to generate ATP. frontiersin.orgmdpi.com This process is fundamental for maintaining cellular homeostasis. frontiersin.org The OXPHOS system is composed of five enzyme complexes in the inner mitochondrial membrane that work together for aerobic ATP synthesis. nih.gov While some studies have shown that certain molecules can modulate mitochondrial function and preserve bioenergetics biorxiv.orgthno.org, specific data for this compound is not present in the current body of scientific literature.

Cellular Stress Responses (e.g., ER stress, oxidative stress)

The direct impact of this compound on cellular stress responses, such as endoplasmic reticulum (ER) stress and oxidative stress, remains uncharacterized in scientific studies. Cellular stress responses are crucial mechanisms that cells activate to cope with stressful conditions and maintain homeostasis. unict.itcentreforcancerbiology.org.au

ER Stress: The ER is central to protein folding, and an imbalance in this process leads to ER stress, triggering the unfolded protein response (UPR). frontiersin.orgebi.ac.uk The UPR aims to restore normal function but can lead to cell death if the stress is too severe or prolonged. nih.gov

Oxidative Stress: This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. wikipedia.org Oxidative stress can damage cellular components like DNA, proteins, and lipids, and is implicated in various diseases. wikipedia.orgnih.gov Cells possess antioxidant defense systems, including enzymes like superoxide (B77818) dismutase and catalase, to combat oxidative damage. mdpi.com

While the general mechanisms of these stress responses are well-documented mdpi.comekb.eg, their specific modulation by this compound has not been a subject of published research.

Inflammatory Signaling Pathways in Cellular Models

Currently, there are no specific studies detailing the effects of this compound on inflammatory signaling pathways in cellular models. Inflammation is a biological response mediated by pro-inflammatory and anti-inflammatory cytokines. nih.gov Key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are crucial in regulating the expression of inflammatory genes. mdpi.commdpi.com These pathways can be activated by various stimuli, leading to the production of cytokines like interleukins and tumor necrosis factor (TNF). nih.govmdpi.com The investigation of how this compound might interact with these complex signaling cascades has yet to be reported.

Cell Migration, Invasion, and Adhesion Mechanisms

While direct research on this compound is absent, a study on a related derivative, 13-butoxyberberine bromide , provides some insight into potential effects on cancer cell motility. mdpi.com Cell migration is a complex process essential for many physiological and pathological events, including cancer metastasis. wikipedia.orgjackwestin.com It involves the coordination of cell adhesion, cytoskeletal dynamics, and protrusion formation. nih.govnih.gov

In a study using the A431 skin cancer cell line, 13-butoxyberberine bromide was found to inhibit cell migration and invasion. mdpi.com The compound reduced the ability of the cancer cells to adhere to surfaces, a critical step in the metastatic process. mdpi.com The mechanisms of migration and invasion often involve the degradation of the extracellular matrix (ECM). mdpi.comsigmaaldrich.com Assays such as the wound-healing and transwell invasion assays are commonly used to study these phenomena. mdpi.comaging-us.comnih.gov

The findings for 13-butoxyberberine bromide suggest that berberine derivatives may have the potential to interfere with the cellular machinery governing migration and invasion. However, it is crucial to emphasize that these results cannot be directly extrapolated to this compound without specific experimental confirmation.

Table of Research Findings on a Related Berberine Derivative

CompoundCell LineAssayObserved EffectReference
13-butoxyberberine bromideA431 (Skin Cancer)Wound-Healing AssayInhibition of cell migration mdpi.com
13-butoxyberberine bromideA431 (Skin Cancer)Transwell Invasion AssaySuppression of cell invasion mdpi.com
13-butoxyberberine bromideA431 (Skin Cancer)Adhesion AssayReduction in cell adhesion ability mdpi.com

Mechanistic Investigations of 13 Hydroxyoxyberberine in Preclinical Research Models

Pharmacodynamic Characterization in Animal Models (Focus on pathway modulation and target engagement)

Pharmacodynamic studies, which examine the biochemical and physiological effects of a substance on the body, are crucial in preclinical research to understand a compound's mechanism of action. eupati.eucreative-biolabs.com For 13-hydroxyoxyberberine, research in animal models has begun to elucidate its interaction with specific biological pathways and molecular targets. Animal models are selected based on their physiological and pathological similarities to humans to provide predictive data. eupati.eunih.gov

Network pharmacology and molecular docking simulations have identified cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) as primary targets for this compound in the context of inflammation. researchgate.net Further analysis suggests its involvement in regulating the IL-17 signaling pathway. researchgate.net In studies using a streptozotocin-induced diabetic rat model, an herbal formula containing this compound was shown to activate the Nrf2/Keap1 signaling pathway. nih.gov This pathway is a key regulator of the antioxidant response system and plays a vital role in protecting cells from oxidative stress and inflammation. nih.gov The activation of this pathway by the compound-containing formula was linked to the inhibition of Nlrp3-mediated pyroptosis, a form of inflammatory cell death, in osteoblasts. nih.gov

Understanding where a compound distributes and accumulates in the body is fundamental to interpreting its mechanistic effects. In preclinical research, this compound has been identified in the serum of rats following the administration of a complex herbal pair, indicating it is absorbed and achieves systemic circulation. nih.gov

Pharmacokinetic predictions based on computational models provide further insight into its likely distribution profile. These predictions suggest that this compound has favorable properties for oral absorption. researchgate.netbiointerfaceresearch.com However, the same models predict low distribution into the central nervous system and poor penetration of the blood-brain barrier, suggesting its primary mechanistic actions may be focused on peripheral tissues. researchgate.netbiointerfaceresearch.com

Table 1: Predicted Absorption and Distribution Properties of this compound

Property Predicted Value/Characteristic Implication Source
Human Intestinal Absorption (HIA) 97.87% High oral absorption biointerfaceresearch.com
Caco-2 Permeability 1.073 High absorption potential biointerfaceresearch.com
Blood-Brain Barrier (BBB) Penetration Low Limited access to the central nervous system researchgate.netbiointerfaceresearch.com

| CNS Distribution | Low | Unlikely to have direct central effects | researchgate.netbiointerfaceresearch.com |

Biomarkers are measurable indicators that can reflect the engagement of a compound with its target pathway. nih.govmdpi.com For this compound, research points to the modulation of biomarkers associated with the Nrf2/Keap1 antioxidant pathway. nih.gov In a diabetic rat model, treatment with an herbal formula containing this compound led to changes in the expression of Nrf2 and its negative regulator, Keap1, within vertebral body tissues. nih.gov The activation of Nrf2 is a key biomarker indicating a response to oxidative stress and engagement of this protective pathway. nih.gov Given its predicted interaction with COX-1 and COX-2, other potential biomarkers for pathway activity would include the levels of prostaglandins (B1171923) and other inflammatory mediators in tissues and biological fluids. researchgate.net

Histopathology and immunohistochemistry (IHC) are powerful techniques used to visualize cellular and tissue-level responses to a compound. dermnetnz.orgnih.gov IHC, in particular, uses antibodies to detect the presence and location of specific proteins within a tissue sample. dermnetnz.org

In preclinical studies involving diabetic rats, immunofluorescence analysis—a technique similar to IHC—was employed to examine the effects of an herbal pair containing this compound on bone tissue. nih.gov The results demonstrated that the treatment activated the Nrf2/Keap1 signaling pathway within the vertebral bodies of these animals. nih.gov This was visualized as an increase in the expression of Nrf2, providing direct evidence of the compound's effect at the cellular level within a specific target tissue. nih.gov Such analyses are critical for confirming that the molecular mechanisms identified through other means translate to tangible cellular responses in a disease model.

The ultimate goal of preclinical pharmacodynamic research is to link molecular mechanisms to meaningful physiological or behavioral outcomes. creative-biolabs.com In a rat model of streptozotocin-induced diabetic osteoporosis, the administration of an herbal formula containing this compound led to a significant physiological improvement. nih.gov The treatment was observed to regulate imbalanced bone metabolic homeostasis by preventing oxidative stress-induced pyroptosis in osteoblasts. nih.gov This endpoint—the amelioration of diabetic osteoporosis—is a direct physiological consequence linked to the compound's modulation of the Nrf2/Keap1 pathway and subsequent inhibition of inflammatory cell death. nih.gov

Histopathological and Immunohisto/cytochemical Analysis of Cellular Responses

Metabolic Profile and Biotransformation of this compound in Preclinical Species

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a substance, typically to facilitate its excretion. toxmsdt.comnih.gov This process is generally divided into Phase I and Phase II reactions. firsthope.co.in Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions conjugate the compound with endogenous molecules to increase water solubility. firsthope.co.infiveable.me

The metabolic profile of this compound has been investigated using computational, or in silico, prediction models. These models suggest that the compound undergoes Phase I metabolism. researchgate.netbiointerfaceresearch.com Specifically, it is predicted to be a substrate for several cytochrome P450 (CYP450) enzymes, which are primary catalysts of Phase I oxidative reactions. nih.govnumberanalytics.com

Metabolic predictions indicate that CYP3A4 is a likely enzyme involved in its metabolism. researchgate.netbiointerfaceresearch.com Furthermore, this compound is also predicted to be a substrate for CYP2C19 and CYP2C9, as well as for the organic cation transporter 2 (OCT2), which is involved in drug disposition. researchgate.netbiointerfaceresearch.com The identification of these specific enzymes and transporters provides a foundation for future in vivo studies to confirm the metabolic pathways and identify the specific metabolites formed.

Table 2: Predicted Metabolic Profile of this compound

Parameter Predicted Interaction Metabolic Implication Source
Metabolizing Enzyme CYP3A4 Likely undergoes Phase I oxidation. researchgate.netbiointerfaceresearch.com
Substrate Affinity CYP2C19 Potential for metabolism via this enzyme. researchgate.netbiointerfaceresearch.com
Substrate Affinity CYP2C9 Potential for metabolism via this enzyme. researchgate.netbiointerfaceresearch.com

| Transporter Affinity | OCT2 | May be a substrate for this transporter, influencing disposition. | researchgate.netbiointerfaceresearch.com |

Table 3: List of Compounds Mentioned

Compound Name
This compound
Keap1

Enzymatic Regulation of Compound Metabolism (e.g., Cytochrome P450 interactions for research purposes)

The available information on the enzymatic regulation of this compound is limited to a single computational study. This in silico network pharmacology and molecular dynamics simulation, focusing on the plant Arcangelisi flava, predicted that this compound (referred to in the study as 1-3-hydroxy-berberine) may be metabolized by the Cytochrome P450 enzyme CYP3A4 and could act as a substrate for CYP2C19 and CYP2C9. biointerfaceresearch.comresearchgate.net However, these are computational predictions and have not been validated in experimental preclinical models such as in vitro assays with liver microsomes or in vivo animal studies. No empirical data on the compound's specific interactions with Cytochrome P450 enzymes from preclinical research could be identified.

Excretion Pathways and Elimination Kinetics in Research Models

No experimental data from preclinical research models detailing the excretion pathways or elimination kinetics of this compound could be located. While the aforementioned computational study predicted pharmacokinetic properties related to absorption, it did not provide data on how the compound is eliminated from the body in a research model. biointerfaceresearch.comresearchgate.net

Systems Biology Approaches and Multi-Omics Profiling in Preclinical Contexts

There is a notable absence of published research applying systems biology or multi-omics profiling to this compound in preclinical contexts.

Epigenetic Modifications (DNA methylation, histone modifications)

Following a comprehensive review of scientific literature, no preclinical research studies investigating the specific effects of this compound on epigenetic modifications, such as DNA methylation and histone modifications, were identified. Therefore, direct evidence to detail its mechanistic actions within this domain is currently unavailable.

To provide context for potential future research, this section outlines the fundamental principles of DNA methylation and histone modifications as they relate to gene expression and are studied in preclinical models.

DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the DNA molecule, typically at cytosine residues within CpG dinucleotides. wikipedia.org This process is crucial for normal development in mammals and is associated with key cellular processes including the repression of transposable elements and carcinogenesis. wikipedia.org When DNA methylation occurs in a gene promoter region, it generally acts to repress the transcription of that gene. wikipedia.org

The enzymes responsible for this process are DNA methyltransferases (DNMTs). wikipedia.org In preclinical research, the study of DNA methylation patterns can reveal how certain compounds may alter gene expression. For instance, some drugs have been shown to modify DNA methylation levels at specific gene locations, thereby restoring normal gene expression. nih.gov

Histone Modifications

Histone modifications are another critical component of epigenetic regulation. imrpress.com Histones are proteins that package DNA into a compact structure called chromatin. nih.gov Chemical modifications to the tails of these histone proteins, such as acetylation, methylation, phosphorylation, and ubiquitination, can alter chromatin structure and, consequently, gene expression. mdpi.comembopress.org

For example, histone acetylation generally neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more open chromatin structure that allows for active gene transcription. nih.gov Conversely, other modifications can lead to a more condensed chromatin state, repressing transcription. nih.gov The enzymes that add or remove these modifications are key targets of investigation in preclinical studies to understand a compound's potential to modulate gene expression. mdpi.comnih.gov

While the role of many natural and synthetic compounds in modulating these epigenetic pathways is an active area of research, specific data on this compound is not present in the available scientific literature.

Structural Activity Relationships Sar and Computational Chemistry of 13 Hydroxyoxyberberine

Structure-Activity Landscape Analysis of 13-Hydroxyoxyberberine and its Derivatives

SAR analysis is a critical component in medicinal chemistry for optimizing lead compounds and understanding the structural requirements for biological activity. nih.gov For berberine (B55584) and its derivatives, including this compound, structural modifications, particularly at the C-8, C-9, and C-13 positions, have been shown to significantly alter their biological effects. scielo.brnih.gov

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For berberine derivatives, the core pharmacophore often includes a zinc-binding group, a linker or scaffold, a connecting unit, and a surface recognition moiety. nih.gov The isoquinoline (B145761) alkaloid structure itself is a key pharmacophore. mdpi.com

Influence of Stereochemistry on Molecular Interactions and Efficacy in Research Models

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in drug action, as biological systems are chiral. scispace.com Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.govccspublishing.org.cn

The protoberberine scaffold can possess chiral centers. For instance, 13-methyltetrahydroprotoberberine alkaloids have two consecutive stereogenic centers at the C13 and C14 positions. ccspublishing.org.cn The introduction of a substituent at the C-13 position, as in this compound, can create a chiral center, leading to the existence of different stereoisomers. The stereochemistry at C-13 has been shown to influence the stereocontrol at other positions, such as C-8, in related compounds. acs.orgucl.ac.uk

The specific orientation of the hydroxyl group in this compound can, therefore, be expected to have a significant impact on its binding affinity and efficacy. One stereoisomer may fit optimally into a binding pocket, leading to a desired biological effect, while another may be less active or even inactive. researchgate.net The precise influence of stereochemistry on the molecular interactions of this compound requires further elucidation through the synthesis and biological evaluation of its individual stereoisomers.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling has become an indispensable tool in drug discovery and chemical research, offering insights into molecular behavior at an atomic level. acs.org

Ligand-Target Docking and Scoring Function Validation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. researchgate.net This method was employed to study the interaction of 1,3-hydroxy-berberine (this compound) with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammation. biointerfaceresearch.com

In these docking studies, this compound demonstrated significant potential as a dual inhibitor of COX-1 and COX-2. The binding affinities, represented by the free binding energies, were calculated and are presented in the table below. biointerfaceresearch.com A more negative binding energy indicates a stronger and more favorable interaction.

CompoundTarget ProteinFree Binding Energy (kcal/mol)
This compoundCOX-1-42.08
This compoundCOX-2-37.58

The study also noted that this compound formed six bonds with COX-1 and seven bonds with COX-2, which was more than the native ligands. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. researchgate.netresearchgate.net MD simulations have been applied to berberine and its analogues to understand their interactions with various targets. nih.govresearchgate.net

For this compound, a 200-nanosecond MD simulation was performed to observe its behavior when complexed with COX-1 and COX-2. biointerfaceresearch.com The root-mean-square deviation (RMSD) of the complex was analyzed to assess its stability. The results indicated that the complex of this compound with COX-1 showed some instability, with fluctuations at the beginning of the simulation and a tendency to detach after 175 nanoseconds. biointerfaceresearch.com This suggests that while the initial docking score is favorable, the long-term stability of the interaction may be a concern for this particular target. In contrast, the interactions with COX-2 appeared more stable throughout the simulation. biointerfaceresearch.com Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and reaction energetics.

While specific QM studies on this compound are not widely reported, extensive theoretical studies have been performed on its parent compound, berberine. researchgate.netresearchgate.net DFT calculations have been used to determine the stable structures and electronic properties of different forms of berberine. researchgate.net These studies reveal a nonplanar, propeller-twisted structure for the berberine skeleton. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions, have been calculated for berberine and its analogues. mdpi.com

By extension, it can be inferred that the addition of a hydroxyl group at the C-13 position of the oxyberberine (B1678073) core would significantly alter the electronic properties. The electron-donating nature of the hydroxyl group would likely influence the electron density distribution across the aromatic system, potentially affecting its reactivity and interaction with biological targets. QM methods could be used to precisely quantify these effects for this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to ascertain the mathematical relationships between the chemical structure of a compound and its biological activity. nih.govscienceforecastoa.com The fundamental principle of QSAR is that the variations in the structural properties of molecules are responsible for the differences in their observed biological or toxicological activities. d-nb.infoprotoqsar.com For a compound like this compound, developing a QSAR model would be a crucial step in predictive research, allowing for the estimation of its activity without the need for extensive laboratory experimentation. protoqsar.com

The development of a QSAR model for this compound and related alkaloids would involve several key steps. First, a dataset of structurally similar compounds with known biological activities (e.g., inhibitory concentrations against a specific enzyme or receptor) would be compiled to serve as the training set. d-nb.info Next, for each molecule in the dataset, a wide range of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. scienceforecastoa.comprotoqsar.com

Table 1: Examples of Molecular Descriptor Classes for QSAR Modeling

Descriptor Class Examples Description
Constitutional (2D) Molecular Weight, Number of H-bond donors/acceptors, Atom counts Describes the basic molecular formula and connectivity, independent of 3D conformation. nih.gov
Topological (2D) Wiener index, Kier & Hall connectivity indices Encodes information about the size, shape, and degree of branching within the molecular structure.
Geometrical (3D) Molecular surface area, Molecular volume, Principal moments of inertia Derived from the three-dimensional coordinates of the atoms, describing the molecule's size and shape.
Quantum Chemical HOMO/LUMO energies, Dipole moment, Partial atomic charges Describes the electronic properties and reactivity of the molecule, calculated using quantum mechanics.

| Hydrophobicity | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which influences its absorption and distribution. |

Once the descriptors are generated, statistical regression techniques, such as Partial Least Squares (PLS) or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptor values with the biological activity. d-nb.inforesearchgate.net The resulting model's predictive power is then validated using an external test set of compounds not used in the model's creation. A robust and validated QSAR model could then be used to predict the biological activity of this compound and other novel, untested derivatives, thereby guiding synthetic efforts toward compounds with enhanced potency or desired properties. nih.gov

Advanced Biophysical and Structural Biology Techniques for Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. measurlabs.com It is an indispensable tool for the unambiguous structure elucidation of natural products like this compound. Both ¹H and ¹³C NMR are utilized to create a complete picture of the molecular skeleton. measurlabs.comwikipedia.org

Table 2: Illustrative ¹H NMR Chemical Shift Data for Berberine in H₂O

Proton Assignment Chemical Shift (ppm)
H-1 7.96
H-4 7.74
H-5 3.16
H-6 4.81
H-8 9.77
H-9 7.02
H-12 7.62

Data sourced from the Human Metabolome Database (HMDB) for berberine (HMDB0000011) as an example. hmdb.ca

Beyond simple structure confirmation, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, confirming the complete bonding framework. Furthermore, NMR is highly effective for studying ligand-binding interactions. Upon binding of this compound to a target macromolecule (like a protein or nucleic acid), changes in the chemical shifts of both the ligand and the macromolecule can be observed, a phenomenon known as chemical shift perturbation (CSP). These perturbations can be used to map the binding site and determine the dissociation constant (Kd) of the complex. measurlabs.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule that can be crystallized. libretexts.org To characterize this compound, this technique could be used to obtain a high-resolution structure of the compound itself, confirming its stereochemistry and solid-state conformation. More powerfully, it is used to visualize how the compound interacts with its biological target. nih.gov This involves co-crystallizing the target macromolecule (e.g., an enzyme) with this compound and then diffracting X-rays off the resulting crystal. libretexts.orgyoutube.com The diffraction pattern is used to compute an electron density map, from which a detailed 3D model of the ligand-protein complex can be built, revealing specific binding interactions like hydrogen bonds and hydrophobic contacts at atomic resolution. libretexts.orgrcsb.org

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular assemblies that are difficult to crystallize. evotec.comjeolusa.com If this compound were to bind to a large protein complex, membrane protein, or ribonucleoprotein particle, cryo-EM would be the method of choice. evotec.comnih.gov The process involves flash-freezing a solution of the complex in a thin layer of vitreous (non-crystalline) ice and imaging thousands of individual particles with an electron microscope. jeolusa.com These 2D images are then computationally combined to reconstruct a high-resolution 3D model of the complex. nih.gov Cryo-EM can reveal not only the binding site of this compound but also any large-scale conformational changes induced in the target macromolecule upon binding. nih.gov

Table 3: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis

Feature X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM)
Sample Requirement Well-ordered single crystals libretexts.org Sample in solution, vitrified in ice jeolusa.com
Target Size No theoretical size limit, but crystallization can be difficult for large complexes Ideal for large molecules and complexes (>100 kDa) evotec.com
Resolution Can achieve atomic resolution (<1.5 Å) rcsb.org Routinely achieves near-atomic resolution (2-4 Å) nih.gov
Key Advantage Highest potential resolution for suitable crystals Can capture multiple conformational states and does not require crystallization nih.gov

| Primary Application | Precise structure of small molecules and well-behaving proteins nih.gov | Structure of large, flexible, or heterogeneous assemblies and membrane proteins evotec.com |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantify the interactions between molecules in real-time and without the need for labeling. mdpi.comnih.gov

Surface Plasmon Resonance (SPR) measures binding events by detecting changes in the refractive index at the surface of a sensor chip. iimcb.gov.plmdpi.com In a typical experiment to study this compound, a target macromolecule is immobilized on the chip surface, and a solution containing this compound is flowed over it. iimcb.gov.pl The binding of the compound to the immobilized target causes an increase in mass at the surface, which is detected as a change in the SPR signal. By monitoring this signal over time at various concentrations of this compound, one can determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). iimcb.gov.pl These values are then used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. cureffi.orgnih.gov In an ITC experiment, a solution of this compound would be titrated in small injections into a sample cell containing its target macromolecule. mdpi.com Each injection triggers a heat change (exothermic or endothermic) that is precisely measured by the calorimeter. cureffi.org The resulting data provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing deep insight into the driving forces of the binding interaction. cost-nectar.eu

Table 4: Key Parameters Obtained from SPR and ITC

Technique Primary Data Output Key Parameters Determined
SPR Real-time sensorgram (Response vs. Time) iimcb.gov.pl Kinetics: kₐ (on-rate), kₒff (off-rate)Affinity: KD (Dissociation Constant) iimcb.gov.plceitec.cz

| ITC | Titration curve (Heat change vs. Molar ratio) researchgate.net | Thermodynamics: Ka (Association Constant), ΔH (Enthalpy)Stoichiometry: n (Binding Ratio) nih.gov |

Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes

Fluorescence Spectroscopy is a highly sensitive technique that can be used to monitor changes in the local environment of a fluorophore. wikipedia.orghoriba.com Many proteins contain intrinsic fluorophores, primarily tryptophan residues. wikipedia.org The fluorescence emission of tryptophan is highly sensitive to its environment; if it is located near the binding site of this compound, its fluorescence spectrum may change upon binding. For example, a shift in the emission maximum or a change in fluorescence intensity (quenching or enhancement) can indicate that the ligand has bound and altered the conformation of the protein. wikipedia.orgjascoinc.com This allows for the study of binding and the determination of binding constants.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying the structure of chiral molecules, especially proteins. wikipedia.orgjascoinc.com The far-UV CD spectrum (190-250 nm) provides information about the secondary structure of a protein (α-helix, β-sheet content). plos.org The near-UV CD spectrum (250-320 nm) is sensitive to the tertiary structure, reflecting the environments of aromatic amino acids (tryptophan, tyrosine) and disulfide bonds. plos.org When this compound binds to a target protein, it can induce conformational changes that alter the protein's secondary or tertiary structure. These changes would be detectable as a change in the CD spectrum, providing evidence of a binding-induced conformational shift. plos.orgrsc.org

Table 5: Application of Spectroscopic Methods to Detect Conformational Changes

Technique Spectral Region Information Gained Observable Change upon Ligand Binding
Fluorescence Spectroscopy UV/Visible Local environment of fluorophores (e.g., Tryptophan) wikipedia.org Change in fluorescence intensity (quenching/enhancement), shift in emission wavelength edinst.com
Circular Dichroism (CD) Far-UV (190-250 nm) Protein secondary structure content (α-helix, β-sheet) wikipedia.org Alteration in the shape and magnitude of the spectrum, indicating a change in secondary structure. rsc.org

| Circular Dichroism (CD) | Near-UV (250-320 nm) | Protein tertiary structure and aromatic residue environment plos.org | Changes in fine structure of the spectrum, indicating subtle rearrangements of the protein's 3D fold. |

Analytical Methodologies for Research on 13 Hydroxyoxyberberine and Its Metabolites

Chromatographic Techniques for Isolation and Quantification in Research Samples

Chromatography is the cornerstone for isolating 13-hydroxyoxyberberine and its metabolites from research samples, enabling their subsequent detection and quantification. The choice of technique depends on the specific properties of the analytes, such as polarity, volatility, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of protoberberine alkaloids like this compound and their metabolites. nih.govnih.gov Its versatility allows for the separation of these compounds from complex mixtures found in plasma, urine, and tissue homogenates. mdpi.comresearchgate.netfrontiersin.org

Reversed-phase (RP) HPLC is the predominant mode of separation, typically utilizing a C18 stationary phase. nih.govsielc.comijpsr.info The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution (e.g., potassium dihydrogen phosphate (B84403) or formic acid), which is run in either an isocratic or gradient elution mode to achieve optimal separation. nih.govsielc.comresearchgate.net

Diverse detection methods can be coupled with HPLC for the analysis of these compounds:

UV-Vis/Diode Array Detection (DAD): Berberine (B55584) and its derivatives possess chromophores that allow for detection by UV-Vis spectroscopy. sielc.complos.org DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. Detection is commonly performed at wavelengths around 266 nm, 275 nm, or 346 nm. nih.govsielc.comresearchgate.net

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be utilized. plos.orgtandfonline.com The native fluorescence of these alkaloids or the fluorescence induced by complexing agents can be measured. tandfonline.comnih.gov For instance, berberine can be detected with an excitation wavelength of 347 nm and an emission wavelength of 495 nm. tandfonline.com

Table 1: Representative HPLC Conditions for Analysis of Berberine and Related Alkaloids

ParameterCondition 1Condition 2Condition 3
Column Primesep B (3.2 x 150 mm, 5 µm) sielc.comInertsil C18 (4.6 x 250mm) nih.govSymmetryShield™ RP18 tandfonline.com
Mobile Phase Acetonitrile / Water (20/80) with 0.1% H₂SO₄ sielc.comAcetonitrile / KH₂PO₄ Buffer (pH 2.5) nih.govMethanol (B129727) / 0.05% Triethylammonium Acetate (B1210297) Buffer (pH 4.1) with 1.25 x 10⁻⁴ M Cucurbit mdpi.comuril tandfonline.com
Flow Rate 0.5 mL/min sielc.com1.0 mL/min nih.gov0.5 mL/min tandfonline.com
Detection UV at 275 nm sielc.comUV at 346 nm nih.govFluorescence (Ex: 347 nm, Em: 495 nm) tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for the direct analysis of protoberberine alkaloids due to their low volatility and thermal instability. mdpi.comnih.gov However, GC-MS plays a role in metabolomics studies where volatile metabolites influenced by the parent compound are of interest. For example, some studies have used GC-MS to analyze short-chain fatty acids in biological samples, whose production by gut microbiota can be modulated by berberine. nih.gov In such cases, derivatization is often necessary to increase the volatility and thermal stability of the analytes. nih.govmdpi.com For instance, 2-bromoacetophenone (B140003) has been used as a derivatization reagent for the analysis of short-chain fatty acids. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of natural products, including alkaloids. mdpi.comthieme-connect.comnih.govnih.gov It offers advantages such as high efficiency, shorter analysis times, and reduced organic solvent consumption compared to HPLC. mdpi.com SFC is particularly advantageous for the separation of chiral compounds, such as isomers and diastereomers, which can be challenging to resolve with other methods. nih.govlongdom.orgpensoft.netencyclopedia.pub

The technique typically uses supercritical carbon dioxide as the main mobile phase, often with an organic modifier like methanol. nih.gov The separation of enantiomers is achieved using chiral stationary phases (CSPs), which rely on interactions like hydrogen bonding and π-π stacking to differentiate between stereoisomers. nih.govencyclopedia.pub The ability of SFC to resolve alkaloid diastereomers without derivatization makes it a valuable tool in the analysis of complex metabolic profiles where stereochemistry is important. nih.govencyclopedia.pub

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites. When coupled with a chromatographic separation technique (e.g., LC-MS), it provides unparalleled specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements. chromatographyonline.comfrontiersin.org This capability is critical for determining the elemental composition of an unknown metabolite, which is the first step in its identification. mdpi.comnih.gov HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas, a common challenge in metabolomics. frontiersin.org

In the context of this compound metabolism, HRMS is used to obtain the accurate mass of potential metabolites in biological samples. mdpi.comnih.govmdpi.com For example, an Orbitrap mass spectrometer can achieve mass resolution of up to 240,000, allowing for confident determination of molecular formulas from measured mass-to-charge (m/z) ratios. usda.govthermofisher.com This high degree of accuracy helps to rapidly screen for and identify potential Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolites. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the chemical structure of metabolites. tandfonline.com In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are detected. plos.org The fragmentation pattern is characteristic of the molecule's structure and provides vital clues for its identification. tandfonline.combrieflands.com

LC-MS/MS is routinely used in pharmacokinetic studies to identify and quantify berberine and its numerous metabolites in various biological samples. researchgate.netfrontiersin.orgnih.gov The fragmentation pathways of the protoberberine alkaloid skeleton are well-studied, which aids in the interpretation of MS/MS spectra of its metabolites. nih.govmdpi.comresearchgate.net By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the site of metabolic modification, such as the position of an added hydroxyl group or a conjugated moiety. mdpi.comtandfonline.com This approach has been successfully used to identify a wide range of berberine metabolites, including demethyleneberberine, berberrubine (B190655), thalifendine, and their glucuronide and sulfate (B86663) conjugates. researchgate.netplos.orgmdpi.comnih.gov

Table 2: Identified Metabolites of Berberine using LC-MS/MS

Metabolite IDMetabolite NameMolecular FormulaMeasured m/z [M+H]⁺ or [M]⁺Reference
M1DemethyleneberberineC₁₉H₁₈NO₄324 mdpi.comnih.gov
M2Berberrubine / ThalifendineC₁₉H₁₆NO₄322 plos.orgmdpi.comnih.gov
M3Jatrorrhizine-- researchgate.netnih.gov
M4Jatrorrhizine-3-O-β-D-glucuronideC₂₆H₂₈NO₁₀514 researchgate.netnih.gov
M7Sulfite-conjugated berberrubine / thalifendineC₁₉H₁₆NO₇S402 mdpi.comnih.gov
M9Dihydroxy berberineC₂₀H₁₈NO₆368 mdpi.comnih.gov
-Demethyleneberberine-2-O-sulfate-- researchgate.net
-Demethyleneberberine-2-O-β-D-glucuronide-- researchgate.net
*Table includes a selection of identified metabolites from referenced studies. "-" indicates data not specified in the provided context.

Quantitative LC-MS/MS Method Development for Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of berberine and its metabolites in various biological matrices due to its high sensitivity, specificity, and speed. nih.govrsc.org The development of a robust LC-MS/MS method for this compound would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection. unc.edunih.gov

Sample Preparation: The initial step involves extracting the analyte from complex biological matrices like plasma, urine, or tissue homogenates. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For berberine and its metabolites, a simple protein precipitation with an organic solvent like methanol or acetonitrile, often acidified with formic acid, is frequently employed. mdpi.comfrontiersin.org This is followed by centrifugation to remove precipitated proteins, and the resulting supernatant can be directly injected or further concentrated. mdpi.com An internal standard (IS), a structurally similar compound not present in the sample, is added at the beginning of the sample preparation process to account for any variability during extraction and analysis. unc.edu

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for the separation of protoberberine alkaloids. mdpi.complantsjournal.com A C18 column is a common choice, providing good separation based on the hydrophobicity of the compounds. mdpi.complantsjournal.com The mobile phase usually consists of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. frontiersin.orgmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the parent compound and its various metabolites within a reasonable run time. frontiersin.org

Mass Spectrometric Detection: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are the standard for quantitative analysis. plos.org This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then detecting a specific product ion in the third quadrupole. This two-stage mass filtering provides excellent specificity and reduces background noise. For this compound, the precursor and product ions would need to be determined by infusing a standard solution of the compound into the mass spectrometer. The table below outlines a hypothetical set of parameters for an LC-MS/MS method for this compound, based on established methods for similar compounds. frontiersin.orgmdpi.complos.org

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System UHPLC/HPLC
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Hypothetical MRM Transition To be determined experimentally
Internal Standard Structurally related compound (e.g., palmatine)

Method validation is a critical step to ensure the reliability of the quantitative data. unc.edu This involves assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines. unc.edu

Advanced Imaging Techniques for Spatial Distribution in Research

Understanding the spatial distribution of a compound and its metabolites within tissues is crucial for elucidating its mechanism of action. Advanced imaging techniques offer the ability to visualize this distribution at a microscopic level.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful label-free technique that allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections. documentsdelivered.comnih.govresearchgate.net In a typical MALDI-MSI experiment, a thin tissue section is coated with a matrix that absorbs energy from a laser. frontiersin.org The laser is then fired across the tissue section, desorbing and ionizing the analytes at each point, which are then detected by the mass spectrometer. frontiersin.org This generates a mass spectrum for each pixel, and by plotting the intensity of a specific mass-to-charge ratio (m/z) across the tissue, an image of the distribution of that molecule can be created. frontiersin.org

For this compound research, MALDI-MSI could be used to map its distribution and the distribution of its key metabolites in target organs like the liver, kidney, or brain following administration in preclinical models. capes.gov.br This can provide valuable information on tissue penetration and accumulation. Studies on berberine have successfully used MALDI-MSI to visualize its distribution in skin, demonstrating the feasibility of this technique for protoberberine alkaloids. documentsdelivered.comnih.gov

Fluorescence microscopy and confocal imaging are powerful tools for visualizing the subcellular localization of compounds. nih.govresearchgate.net These techniques require the compound of interest to be fluorescent or to be labeled with a fluorescent tag. Berberine itself is naturally fluorescent, which has been exploited in some studies. researchgate.net However, its quantum yield can be low in aqueous environments. researchgate.net

To enhance visualization, this compound could be chemically modified to attach a bright and stable fluorophore, such as BODIPY or a cyanine (B1664457) dye. nih.gov The synthesis of such a fluorescent derivative would need to be carefully designed to ensure that the tag does not significantly alter the compound's biological activity or distribution. researchgate.netnih.gov Once a suitable labeled compound is developed, it can be introduced to cells or tissues, and its localization can be observed using a fluorescence microscope. preprints.org Confocal microscopy, in particular, allows for the acquisition of high-resolution, optically sectioned images, enabling the precise determination of the compound's accumulation in specific organelles like mitochondria or the nucleus. nih.govnih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the quantitative visualization and tracking of a compound's distribution in a living organism over time. genovis.comnih.gov These methods require the development of a radiolabeled tracer, where a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹mTc, ¹²³I) radionuclide is incorporated into the structure of the molecule of interest.

For this compound, a PET or SPECT tracer could be developed by synthesizing a derivative containing a suitable radioisotope. Research has been conducted on developing ¹⁸F-labeled berberine derivatives as potential PET tracers for tumor and cardiac imaging. nih.govsnmjournals.orgsnmjournals.org These studies have demonstrated that berberine can be successfully radiolabeled and that the resulting tracers can be used to visualize its biodistribution in vivo. snmjournals.orgsnmjournals.org The development of a specific tracer for this compound would follow a similar path, involving radiosynthesis, purification, and preclinical evaluation in animal models to assess its distribution kinetics and target engagement.

Fluorescence Microscopy and Confocal Imaging of Labeled Compounds

Development of Specialized Bioanalytical Assays for Preclinical Research Samples

In addition to chromatographic and imaging methods, specialized bioanalytical assays can be developed for high-throughput screening or for detecting the compound in specific research contexts.

Enzyme-linked immunosorbent assays (ELISAs) are a type of immunoassay that can be developed for the quantitative detection of small molecules like this compound. mdpi.commdpi.com The development of an ELISA involves producing an antibody that specifically recognizes the target compound. nih.gov Since small molecules are generally not immunogenic on their own, this compound would first need to be conjugated to a larger carrier protein to create an immunogen that can elicit an antibody response in an animal model. nih.gov

Once a specific monoclonal or polyclonal antibody is generated, a competitive ELISA format is typically used for quantification. mdpi.com In this format, a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) competes with the unlabeled compound in the sample for binding to a limited number of antibody-coated wells. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample. ELISAs have been successfully developed for berberine and other alkaloids, demonstrating the applicability of this technique. mdpi.comkyushu-u.ac.jpfrontiersin.org While less specific than LC-MS/MS, ELISAs can be a cost-effective and high-throughput method for screening large numbers of preclinical samples. mdpi.com

Table 2: Comparison of Analytical Methodologies

MethodologyPrincipleKey AdvantagesKey LimitationsApplication for this compound
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification. rsc.orgHigh sensitivity, specificity, and accuracy; can quantify multiple analytes simultaneously. turkjps.orgRequires expensive instrumentation and skilled operators.Gold standard for quantitative analysis in biological matrices.
MALDI-MSI Laser-based desorption/ionization from a tissue section to map molecular distribution. frontiersin.orgLabel-free; provides spatial information on compound and metabolite distribution. researchgate.netLimited spatial resolution compared to microscopy; quantification can be challenging.Visualizing tissue penetration and accumulation in preclinical models.
Fluorescence Microscopy Visualization of fluorescently labeled compounds at the subcellular level. nih.govHigh spatial resolution; allows for live-cell imaging.Requires synthesis of a fluorescent derivative; potential for altered biological activity.Determining subcellular localization and target engagement.
PET/SPECT Imaging In vivo tracking of a radiolabeled tracer. genovis.comNon-invasive; allows for longitudinal studies in the same animal.Requires synthesis of a radiotracer and specialized imaging equipment.Assessing whole-body biodistribution and pharmacokinetics in living animals.
ELISA Antibody-based detection using an enzyme-linked secondary antibody. mdpi.comHigh-throughput; cost-effective for large sample numbers.Lower specificity than LC-MS/MS; requires antibody development.High-throughput screening of preclinical samples.

Cell-Based Assays for High-Throughput Screening in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large numbers of chemical and biological compounds against specific biological targets. bmglabtech.com This process utilizes robotics, liquid handling devices, sensitive detectors, and data-processing software to efficiently screen vast compound libraries, which can contain up to two million candidates. bmglabtech.comoncotarget.com The primary goal of HTS is to quickly identify "hits"—compounds that exhibit a desired biological activity—which can then be selected for further investigation and development. bmglabtech.com Cell-based assays are particularly prominent in HTS campaigns, accounting for approximately half of all screens performed. nih.govnih.gov These assays are crucial because they provide insights into a compound's effects within a complex biological system, offering more physiologically relevant data than biochemical (cell-free) assays. jmb.or.kr

The development of robust cell-based assays suitable for HTS requires careful consideration of miniaturization for use in 96-, 384-, or 1,536-well microplates, as well as ensuring a high signal-to-noise ratio for reliable data. bmglabtech.comoncotarget.com A variety of assay types can be adapted for HTS to study the effects of compounds like protoberberine alkaloids, a class to which this compound belongs. For instance, a high-throughput screening assay was developed to identify drugs that protect the blood-brain spinal cord barrier, which successfully identified berberine as a candidate. nih.gov

Common cell-based assays applicable for high-throughput screening in research involving compounds like this compound include:

Reporter Gene Assays: These assays measure the effect of a compound on the expression of a specific gene, which is linked to a readable "reporter" like luciferase, beta-galactosidase, or green fluorescent protein (GFP). nuvisan.com

Second Messenger Assays: These detect changes in the levels of intracellular signaling molecules, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (IP-1), to determine a compound's impact on signaling pathways. nuvisan.com

Cell Viability and Proliferation Assays: Assays like the MTT or CyQuant assay are used to assess a compound's effect on cell survival and growth, which is fundamental in areas such as cancer research. mdpi.com

High-Content Analysis (HCA): HCA uses automated imaging and analysis to simultaneously measure multiple phenotypic changes in cells, providing detailed information on spatial and temporal events. jmb.or.krnuvisan.com

Kinetic Readouts: For dynamic processes involving targets like ion channels or G-protein coupled receptors (GPCRs), kinetic assays are employed to measure cellular responses, such as calcium flux, over time. nuvisan.com

The table below summarizes various cell-based assay types compatible with high-throughput screening.

Assay Type Principle Common Readouts Application Example
Reporter Gene Assays Measures transcriptional activity of a target gene linked to a reporter protein.Luminescence, Fluorescence (e.g., GFP), Colorimetry (e.g., beta-galactosidase). nuvisan.comScreening for modulators of specific signaling pathways.
Second Messenger Assays Quantifies intracellular signaling molecules (e.g., cAMP, IP-1, Ca2+). nuvisan.comTR-FRET/HTRF, Fluorescence Intensity, Luminescence. nuvisan.comIdentifying agonists or antagonists of GPCRs.
Cell Proliferation/Viability Assays Assesses cell health and growth in response to treatment.Colorimetric (e.g., MTT), Fluorometric (e.g., Resazurin, CyQuant). nih.govmdpi.comIdentifying cytotoxic or cytostatic compounds for cancer research.
High-Content Analysis (HCA) Automated microscopy and image analysis to measure multiple cellular parameters. jmb.or.krFluorescence Imaging. jmb.or.krPhenotypic screening to understand a compound's mechanism of action.
Protein-Protein Interaction Assays Detects the proximity of two interacting proteins.FRET, BRET, TR-FRET. oncotarget.comScreening for inhibitors of specific protein complexes.
Secretion Assays Measures the amount of a secreted protein (e.g., cytokine). nuvisan.comELISA, Luminescence. nuvisan.comIdentifying modulators of inflammatory responses.

Radiolabeling Strategies for Tracer Studies

Radiolabeling is a critical technique in pharmaceutical research that involves attaching a radioactive isotope (radionuclide) to a molecule of interest, creating a "radiotracer." These tracers allow for the non-invasive visualization and quantification of the biodistribution, pharmacokinetics, and metabolism of a compound in living organisms using molecular imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov For a compound like this compound, which is a metabolite of berberine, developing a radiolabeled analog would be invaluable for studying its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

The selection of a radionuclide and a labeling strategy is tailored to the specific application and the pharmacokinetic properties of the molecule being studied. nih.gov The synthesis of radiolabeled berberine analogs provides a template for how this compound could be similarly modified for tracer studies. One approach involves the synthesis of a precursor molecule that can then undergo a nucleophilic substitution reaction with a radionuclide, such as fluorine-18 (B77423) ([¹⁸F]). researchgate.net For example, a desmethylberberine analog has been synthesized and subsequently radiolabeled with [¹⁸F] to produce [¹⁸F]BEAN, a berberine analogue for PET imaging. researchgate.net This process requires careful synthesis and purification to achieve sufficient radiochemical yield and purity for in vivo experiments. researchgate.net

Key considerations in developing a radiotracer include:

Choice of Radionuclide: The half-life of the isotope should match the biological process being studied. PET isotopes like Carbon-11 (¹¹C), Nitrogen-13 (¹³N), Oxygen-15 (¹⁵O), and Fluorine-18 (¹⁸F) are commonly used. nih.gov

Labeling Position: The radioisotope should be placed on a position of the molecule that is metabolically stable to ensure the tracer's signal accurately reflects the distribution of the parent compound or its specific metabolite.

Synthetic Feasibility: The chemical reactions for introducing the isotope must be rapid and efficient, given the short half-lives of many radionuclides.

Molar Activity: This refers to the ratio of radioactivity to the total mass of the compound. High molar activity is crucial to administer a sufficient radioactive dose without causing pharmacological effects.

The table below outlines common radionuclides used in tracer studies and their relevant properties.

Radionuclide Half-life Emission Type Imaging Modality Common Labeling Strategy
Fluorine-18 (¹⁸F) ~110 minutesPositron (β+)PETNucleophilic or electrophilic fluorination. researchgate.net
Carbon-11 (¹¹C) ~20 minutesPositron (β+)PETMethylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Gallium-68 (⁶⁸Ga) ~68 minutesPositron (β+)PETChelation with a bifunctional chelator (e.g., DOTA, NOTA) conjugated to the molecule. nih.gov
Technetium-99m (⁹⁹mTc) ~6 hoursGamma (γ)SPECTChelation chemistry. nih.gov
Iodine-123 (¹²³I) ~13.2 hoursGamma (γ)SPECTElectrophilic or nucleophilic radioiodination.
Iodine-124 (¹²⁴I) ~4.2 daysPositron (β+)PETElectrophilic or nucleophilic radioiodination.

These strategies, previously applied to berberine and its derivatives, form a strong basis for the future development of radiotracers for this compound, which will be essential for elucidating its biological fate and therapeutic potential.

Future Research Directions and Broader Theoretical Implications of 13 Hydroxyoxyberberine Research

Identification of Novel Biological Targets and Unexplored Mechanisms

Initial research has identified 13-hydroxyoxyberberine as a potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes central to inflammation. researchgate.netbiointerfaceresearch.com However, the full spectrum of its biological targets remains largely uncharted. Future investigations will likely employ a variety of modern techniques to uncover these unknown interactions.

Genomic and proteomic profiling, for instance, can provide a global view of how the compound affects cellular processes, offering clues to its mechanism of action. ufl.edu By observing which genes and proteins are differentially expressed in the presence of this compound, researchers can identify new pathways and molecular targets.

Furthermore, studies have pointed to its presence in herbal formulations used to treat conditions like diabetes-related osteoporosis, suggesting a role in bone metabolism. nih.gov This opens up an entirely new avenue of research into its effects on bone cells and related signaling pathways. The compound has also been identified within a plant extract that modulates mitochondrial function, hinting at another potential area of investigation.

Potential Unexplored Mechanisms of this compound:

Potential Area of InvestigationRationale
Mitochondrial Function Identified in an extract that modulates mitochondrial respiration and cell viability.
Bone Metabolism Found in an herbal remedy that shows anti-osteoporotic effects. nih.gov
Inflammatory Pathways Beyond COX Initial findings on COX inhibition suggest a broader anti-inflammatory role that may involve other pathways. researchgate.netbiointerfaceresearch.com

Investigation of Synergistic and Antagonistic Interactions with Other Research Agents

A crucial aspect of future research will be to understand how this compound interacts with other compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where one compound diminishes the activity of another. mdpi.comnih.gov

Investigating these interactions is vital for several reasons. Synergistic combinations could lead to more effective therapies, potentially allowing for lower doses of each compound and reducing side effects. elifesciences.org Conversely, identifying antagonistic interactions is critical to avoid combinations that could reduce therapeutic efficacy. mdpi.com

For example, given its anti-inflammatory properties, researchers might explore its combination with other anti-inflammatory drugs or natural products. researchgate.net High-throughput screening methods can be employed to rapidly test numerous combinations and identify those with synergistic or antagonistic effects. elifesciences.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and are particularly well-suited for the study of natural products like this compound. nih.govmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone. researchgate.net

One of the key applications of AI in this context is in predicting the biological targets of this compound. By analyzing its chemical structure and comparing it to databases of known compounds and their targets, AI algorithms can generate hypotheses for further experimental validation. nih.gov This can significantly accelerate the process of identifying novel mechanisms of action.

Furthermore, AI can be used to predict potential synergistic and antagonistic interactions. nih.gov By analyzing data from previous combination studies, machine learning models can identify patterns that predict how this compound might interact with other compounds. emerj.com This predictive capability can help prioritize which combinations to test in the lab, saving time and resources.

Applications of AI/ML in this compound Research:

ApplicationDescription
Target Prediction Analyzing the chemical structure to predict potential biological targets. nih.gov
Interaction Prediction Predicting synergistic or antagonistic effects with other compounds. nih.gov
Data Analysis Efficiently analyzing large datasets from genomic and proteomic studies. researchgate.net

Potential as a Chemical Probe for Fundamental Biological Discoveries

A chemical probe is a small molecule used to study and manipulate biological systems. wikipedia.orgpromega.co.uk To be effective, a probe must be potent, selective, and have a well-understood mechanism of action. promega.co.uk With further research to confirm its selectivity and mechanism, this compound has the potential to become a valuable chemical probe.

As a chemical probe, this compound could be used to investigate the roles of its specific biological targets in health and disease. mskcc.org For example, if it is confirmed as a highly selective COX inhibitor, it could be used to study the specific functions of these enzymes in different cellular contexts. researchgate.net By observing the effects of the probe on cells or organisms, researchers can gain insights into the functions of the protein it targets. wikipedia.org

The development of labeled versions of this compound, for instance with fluorescent tags, would further enhance its utility as a probe, allowing for visualization of its interactions within cells. genome.gov

Contributions to the Field of Natural Product Drug Discovery and Chemical Biology

The study of this compound is a prime example of the ongoing importance of natural products in drug discovery. nih.govnih.gov Natural products possess immense structural diversity and have historically been a rich source of new medicines. ethernet.edu.ettjnpr.org

Research into this compound contributes to this field in several ways. Firstly, the identification of its biological targets and mechanisms of action adds to our understanding of how natural products interact with biological systems. ufl.edu This knowledge can inform the discovery and development of other natural product-based therapies.

Secondly, the application of modern technologies like AI and network pharmacology to the study of this compound serves as a model for future natural product research. researchgate.netbiointerfaceresearch.com These approaches can help to overcome some of the traditional challenges in this field, such as the difficulty in identifying the active compounds in complex mixtures and elucidating their mechanisms of action. tjnpr.org

Ultimately, the continued investigation of this compound will not only advance our knowledge of this specific compound but also contribute to the broader fields of chemical biology and drug discovery by providing new tools, insights, and therapeutic leads. nih.gov

Q & A

Q. Q1. What are the key spectroscopic techniques for characterizing 13-Hydroxyoxyberberine, and how should researchers validate its structural identity?

Answer:

  • Techniques : Nuclear Magnetic Resonance (NMR) for proton/carbon environments, High-Performance Liquid Chromatography (HPLC) for purity (>98% threshold), and mass spectrometry (MS) for molecular weight confirmation (C20_{20}H17_{17}NO6_6, MW: 367.352 g/mol) .
  • Validation : Cross-reference spectral data with literature (e.g., CAS No. 66408-27-3) and use InChIKey (JRMLNJLPAKIDQC-UHFFFAOYSA-N) for database alignment. For novel derivatives, supplement with X-ray crystallography .

Q. Q2. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Method : Conduct accelerated stability studies using HPLC to monitor degradation products. Adjust pH (e.g., 2–9 buffers) and temperature (4°C–40°C) while tracking time-dependent changes. Include control samples with antioxidants (e.g., ascorbic acid) to evaluate oxidative stability .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document protocols, ensuring reproducibility .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported pharmacological activities of this compound across different cell lines?

Answer:

  • Approach :
    • Standardization : Use authenticated reference standards (e.g., HPLC≥98% purity) to eliminate batch variability .
    • Dose-Response Analysis : Perform dose-escalation studies (e.g., 1–100 µM) across cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific toxicity thresholds.
    • Mechanistic Profiling : Compare transcriptomic or proteomic datasets to isolate pathway-specific effects (e.g., NF-κB vs. MAPK) .

Q. Q4. What experimental strategies are recommended for optimizing the synthetic yield of this compound derivatives?

Answer:

  • Design : Apply Design of Experiments (DOE) to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example, use a fractional factorial design to prioritize critical factors .
  • Monitoring : Employ real-time reaction monitoring via FTIR or Raman spectroscopy to detect intermediate formation .
  • Troubleshooting : For low yields, evaluate steric hindrance in the benzodioxoloquinolizinone core using computational modeling (e.g., DFT calculations) .

Q. Q5. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Answer:

  • Methodology :
    • Bioavailability Studies : Compare Cmax_{max} and AUC values using LC-MS/MS in rodent models versus cell permeability assays (e.g., Caco-2 monolayers).
    • Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations and correlate with in vivo plasma samples .
    • Species-Specific Factors : Account for differences in metabolic enzymes (e.g., CYP450 isoforms) using humanized mouse models .

Data Analysis & Reporting

Q. Q6. What statistical methods are appropriate for analyzing dose-dependent cytotoxic effects of this compound?

Answer:

  • Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Validate with ANOVA for inter-group comparisons (p<0.05).
  • Visualization : Present dose-response curves with 95% confidence intervals and tabulate raw data in supplementary materials .

Q. Q7. How should researchers structure a manuscript to highlight the novelty of this compound’s mechanism of action?

Answer:

  • Sections :
    • Introduction : Contrast with berberine analogs, emphasizing the hydroxyl group’s role in enhanced bioavailability .
    • Results : Use subheadings for clarity (e.g., "ROS Scavenging vs. Apoptosis Induction").
    • Discussion : Link findings to unresolved debates (e.g., "Does this compound bypass P-glycoprotein efflux?" ).
  • Referencing : Cite primary literature (≥80% of references) and avoid non-peer-reviewed sources .

Q. Key Resources for Methodological Rigor

  • Spectral Data : PubChem (CID: 66408273) .
  • Reporting Standards : CONSORT-EHEALTH for in vivo studies ; SRQR for qualitative analysis .
  • Ethical Compliance : Include IRB approvals for studies involving human-derived cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxyoxyberberine
Reactant of Route 2
13-Hydroxyoxyberberine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.